6-((5-((2-Methyl-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)sulfonyl)thiophen-2-yl)methyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
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Overview
Description
6-({5-[(2-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)SULFONYL]THIOPHEN-2-YL}METHYL)-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE is a complex organic compound that features a unique combination of benzoxazine, thiophene, and pyrrolopyridine moieties
Preparation Methods
The synthesis of 6-({5-[(2-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)SULFONYL]THIOPHEN-2-YL}METHYL)-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE involves multiple steps, starting with the preparation of the benzoxazine and thiophene intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the thiophene and benzoxazine moieties, using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-({5-[(2-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)SULFONYL]THIOPHEN-2-YL}METHYL)-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-({5-[(2-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)SULFONYL]THIOPHEN-2-YL}METHYL)-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds to 6-({5-[(2-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)SULFONYL]THIOPHEN-2-YL}METHYL)-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE include other benzoxazine, thiophene, and pyrrolopyridine derivatives. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct properties and activities.
Properties
Molecular Formula |
C21H17N3O5S2 |
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Molecular Weight |
455.5 g/mol |
IUPAC Name |
6-[[5-[(2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)sulfonyl]thiophen-2-yl]methyl]pyrrolo[3,4-b]pyridine-5,7-dione |
InChI |
InChI=1S/C21H17N3O5S2/c1-13-11-24(16-6-2-3-7-17(16)29-13)31(27,28)18-9-8-14(30-18)12-23-20(25)15-5-4-10-22-19(15)21(23)26/h2-10,13H,11-12H2,1H3 |
InChI Key |
KREQDNIMBHYZLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=CC=CC=C2O1)S(=O)(=O)C3=CC=C(S3)CN4C(=O)C5=C(C4=O)N=CC=C5 |
Origin of Product |
United States |
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